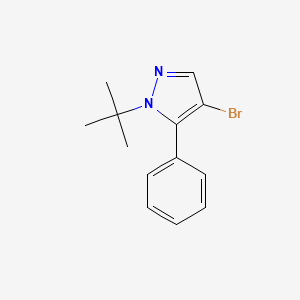

4-Brom-1-tert-butyl-5-phenyl-1H-pyrazol

Übersicht

Beschreibung

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a chemical compound with the molecular formula C13H15BrN2 . It is a pyrazole derivative, which is a class of compounds that have a five-membered aromatic ring structure containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” has been reported in various studies . One method involves the condensation of a chalcone with p - ((t -butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . Another method involves the preparation of pyrazole bromide from potassium tricyanomethanide in only two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Molecular Structure Analysis

The molecular structure of “4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” can be represented by the InChI code: 1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 . This indicates that the compound has a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a phenyl group .

Chemical Reactions Analysis

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is also reported to react with titanium tetrachloride to afford binary adducts .

Physical and Chemical Properties Analysis

“4-bromo-1-tert-butyl-5-phenyl-1H-pyrazole” is a white to off-white solid with a molecular weight of 279.18 .

Wissenschaftliche Forschungsanwendungen

Synthese von Bipyrazolen

Diese Verbindung kann als Ausgangsmaterial für die Synthese von 1,4′-Bipyrazolen dienen, die in der Koordinationschemie und Materialwissenschaft wichtig sind, da sie aufgrund ihrer vielseitigen Bindungsarten als Liganden eingesetzt werden können .

Pharmazeutische Anwendungen

Pyrazolderivate sind für ihre pharmazeutische Relevanz bekannt. Sie können verwendet werden, um verschiedene biologisch aktive Verbindungen zu synthetisieren, einschließlich Inhibitoren, die ein therapeutisches Potenzial haben könnten .

Feste hexakoordinierte Komplexe

Die Verbindung kann bei der Herstellung fester hexakoordinierter Komplexe verwendet werden, indem sie mit Organozinn-Dichloriden umgesetzt wird. Diese Komplexe haben potenzielle Anwendungen in der Katalyse und Materialwissenschaft .

Biologische Aktivität

Einige Pyrazolderivate wurden auf ihre biologische Aktivität untersucht, z. B. die Induktion von Apoptose in Krebszellen, was auf eine mögliche Verwendung in der Krebsforschung und -behandlung hindeutet .

Koordinationschemie

Aufgrund des Vorhandenseins von Stickstoffatomen im Pyrazolring kann diese Verbindung in der Koordinationschemie als Ligand fungieren und Komplexe mit verschiedenen Metallen bilden, die in der Katalyse oder als Funktionsmaterialien eingesetzt werden können .

Materialwissenschaft

Pyrazolderivate können zur Entwicklung neuer Materialien mit bestimmten Eigenschaften beitragen, wie z. B. Leitfähigkeit oder Lumineszenz, die in der Elektronik und Photonik wertvoll sind .

Katalyse

Das Potenzial der Verbindung, Komplexe mit Metallen zu bilden, kann auch in der Katalyse genutzt werden, was möglicherweise zu effizienteren chemischen Reaktionen oder neuartigen katalytischen Prozessen führt

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structural features .

Mode of Action

Bromopyrazole derivatives are known to undergo reactions in the presence of palladium catalysts . These reactions could potentially lead to changes in the targets they interact with.

Biochemical Pathways

It’s known that bromopyrazole derivatives can react with titanium tetrachloride to afford binary adducts , which could potentially affect various biochemical pathways.

Result of Action

It’s known that bromopyrazole derivatives can inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy dependent and independent calcium uptake .

Action Environment

It’s known that the compound is a white to off-white solid and is stored in a refrigerator , suggesting that temperature and light exposure could potentially affect its stability.

Biochemische Analyse

Biochemical Properties

4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, it can act as an inhibitor for certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The compound’s interaction with enzymes such as cytochrome P450 and kinases has been studied, revealing its potential to alter enzyme activity and affect cellular metabolism .

Cellular Effects

The effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of signaling molecules such as protein kinases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has been found to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding. This inhibition can lead to a cascade of effects on cellular processes, including changes in gene expression and metabolic pathways. Additionally, 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can interact with transcription factors, influencing their ability to regulate gene expression . These molecular interactions highlight the compound’s potential as a modulator of biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole has been observed to result in sustained inhibition of enzyme activity and alterations in cellular metabolism, highlighting the importance of temporal factors in its biochemical analysis .

Dosage Effects in Animal Models

The effects of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it can lead to adverse effects such as enzyme inhibition, metabolic disturbances, and cellular toxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole .

Metabolic Pathways

4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux . For example, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, influencing their bioavailability and activity. These interactions highlight the compound’s role in modulating metabolic processes within cells .

Transport and Distribution

The transport and distribution of 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole within cells and tissues are critical for understanding its biochemical effects. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . Studies have shown that 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole can be transported across cell membranes and distributed within various tissues, affecting its overall bioactivity and function.

Eigenschaften

IUPAC Name |

4-bromo-1-tert-butyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2/c1-13(2,3)16-12(11(14)9-15-16)10-7-5-4-6-8-10/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPZALIOQKEUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693321 | |

| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269291-10-2 | |

| Record name | 1H-Pyrazole, 4-bromo-1-(1,1-dimethylethyl)-5-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-tert-butyl-5-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580607.png)

![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)